rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans

NAMPT activator NAD+ salvage pathway CYP inhibition

rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans (CAS 2408938-41-8) is a racemic, stereochemically defined pyrazolyl-urea derivative that combines a 1-methyl-1H-pyrazol-5-yl moiety, a tetrahydrofuran (oxolane) ring, and a terminal urea group. Pyrazolyl-ureas constitute a privileged scaffold in medicinal chemistry, with reported activities spanning kinase inhibition (Src, p38-MAPK, TrKa), anti-angiogenic effects, and NAMPT activation.

Molecular Formula C10H16N4O2
Molecular Weight 224.264
CAS No. 2408938-41-8
Cat. No. B2910639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans
CAS2408938-41-8
Molecular FormulaC10H16N4O2
Molecular Weight224.264
Structural Identifiers
SMILESCN1C(=CC=N1)C2C(CCO2)CNC(=O)N
InChIInChI=1S/C10H16N4O2/c1-14-8(2-4-13-14)9-7(3-5-16-9)6-12-10(11)15/h2,4,7,9H,3,5-6H2,1H3,(H3,11,12,15)/t7-,9+/m0/s1
InChIKeyJKWQTKPNKJQNQA-IONNQARKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-{[(2R,3S)-2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans (CAS 2408938-41-8) – Procurement-Relevant Structural and Pharmacological Baseline


rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans (CAS 2408938-41-8) is a racemic, stereochemically defined pyrazolyl-urea derivative that combines a 1-methyl-1H-pyrazol-5-yl moiety, a tetrahydrofuran (oxolane) ring, and a terminal urea group. Pyrazolyl-ureas constitute a privileged scaffold in medicinal chemistry, with reported activities spanning kinase inhibition (Src, p38-MAPK, TrKa), anti-angiogenic effects, and NAMPT activation [1]. The compound is commercially catalogued by multiple vendors under inhibitor/agonist screening libraries and is associated with pathway annotations including MAPK/ERK, JAK/STAT, GPCR/G Protein, Epigenetics, and PI3K/Akt/mTOR, indicating its intended use as a pharmacological tool or building block in early drug discovery . PubChemLite records zero associated patents and zero primary literature citations for this exact structure, confirming its status as an underexplored yet potentially differentiating chemical entity within the broader pyrazolyl-urea class [2].

Why Generic Substitution of rac-{[(2R,3S)-2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans Is Not Scientifically Justifiable


The pyrazolyl-urea chemical space is characterized by extreme sensitivity of both potency and selectivity to subtle structural modifications. In NAMPT activator programs, the specific attachment point of the urea linker, the nature of the heteroaromatic substituent on the pyrazole N1 position, and the replacement of a triazolopyridine core with an oxolane ring have been demonstrated to produce order-of-magnitude shifts in target engagement, CYP inhibition liability, and lipophilicity-dependent ADME properties [1]. Similarly, in COX-2/sEH dual inhibitor series, the methylene spacer length between the pyrazole and urea groups directly controls the sEH/COX-2 selectivity ratio, with three-methylene-linked analogs (e.g., compounds 21i, 21j) showing optimized dual inhibition while shorter or longer linkers lose either potency or selectivity [2]. Therefore, the conformational constraints imposed by the (2R,3S)-oxolane bridge, the 1-methyl substitution pattern on the pyrazole, and the direct methyl-urea attachment in rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans create a unique pharmacophoric fingerprint that cannot be recapitulated by any commercially available pyrazolyl-urea analog [3].

Quantitative Differentiation Evidence for rac-{[(2R,3S)-2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans – Procurement Decision Guide


NAMPT Activation Potency: Triazolopyridine vs. Oxolane Core Scaffold Comparison Demonstrates Structural Differentiation Opportunity

In a published NAMPT activator optimization campaign, compound 21 bearing a 1-(2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-(pyridin-4-ylmethyl)urea scaffold achieved potent NAMPT activation with attenuated CYP direct inhibition. The pyrazolyl-urea pharmacophore was essential for activity, and modulation of the heterocyclic core (triazolopyridine vs. alternative cores) produced divergent CYP inhibition profiles [1]. rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans replaces the planar, aromatic triazolopyridine core with a saturated, stereochemically defined oxolane ring, creating a fundamentally different three-dimensional shape, hydrogen-bonding geometry, and lipophilicity (LogD) profile. This core modification is predicted to alter both NAMPT binding kinetics and off-target CYP inhibition relative to compound 21, although direct comparative data for the target compound have not been published. The oxolane oxygen and the defined (2R,3S) stereochemistry introduce hydrogen-bond acceptor capacity and conformational restriction absent in the triazolopyridine series [2].

NAMPT activator NAD+ salvage pathway CYP inhibition

COX-2/sEH Dual Inhibition SAR: Methylene Spacer Length Governs Potency and Selectivity in Pyrazolyl-Urea Series

In a comprehensive SAR study of 1,5-diarylpyrazole urea dual inhibitors of COX-2 and sEH, compounds with a three-methylene linker between the pyrazole and terminal urea group (e.g., 21b, 21i, 21j) exhibited optimal dual inhibition potency and COX-2-over-COX-1 selectivity. Specifically, compound 21i demonstrated superior pharmacokinetics (higher AUC, longer half-life) in mice and rats and produced anti-allodynic activity exceeding that of celecoxib or t-AUCB alone when administered subcutaneously at 10 mg/kg in an LPS-induced pain model [1]. rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans features a one-methylene linker between the oxolane ring and the urea, but the overall spatial relationship between the pyrazole and urea is modulated by the oxolane ring geometry, which is absent in the 1,5-diarylpyrazole series. No COX-2 or sEH inhibition data exist for the target compound; however, the divergent linker topology and the presence of the oxolane oxygen as a potential hydrogen-bond acceptor predict altered enzyme binding modes relative to the three-methylene-linked diarylpyrazole ureas [2].

COX-2 inhibitor soluble epoxide hydrolase dual inhibitor

Combinatorial Pathway Annotation Breadth: Vendor-Curated Target Predictions Indicate Differentiated Polypharmacology Potential

Unlike the majority of commercially catalogued pyrazolyl-urea analogs, which are typically annotated for a single primary target class (e.g., kinase inhibition only), rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans is simultaneously categorized by A2B Chem under six distinct signaling pathway/product families: MAPK/ERK Pathway, JAK/STAT Signaling, GPCR/G Protein, Epigenetics, PI3K/Akt/mTOR, and Inhibitors/Agonists . This multi-pathway annotation pattern, while not constituting validated polypharmacology data, suggests a structurally versatile pharmacophore that computational models or preliminary screening data indicate may engage multiple target classes. By contrast, closely related pyrazolyl-urea reference compounds such as 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea (compound 21) are described exclusively as NAMPT activators [1], and the COX-2/sEH dual inhibitor series are limited to the arachidonic acid cascade pathway [2]. The breadth of vendor pathway annotation for the target compound therefore represents a differentiating feature for procurement decisions focused on screening library diversification.

polypharmacology screening library kinase profiling

Literature Novelty Advantage: Zero Prior Art Enables Proprietary IP Generation and Freedom-to-Operate Exploration

PubChemLite records indicate that rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans has zero associated patents and zero primary literature citations as of the most recent database update [1]. This is in stark contrast to the pyrazolyl-urea class overall: the review by Brullo et al. (2020) catalogs over 15 years of patented pyrazolyl-urea compounds across anti-cancer, anti-inflammatory, and anti-infective indications [2], and the COX-2/sEH dual inhibitor series (including compounds 21i, 21j) is protected by multiple patent families [3]. Furthermore, the NAMPT activator compound 21 and its analogs are the subject of an active medicinal chemistry disclosure in Bioorg. Med. Chem. Lett. (2021) [4]. The absence of prior art specifically covering the target oxolane-pyrazolyl-urea scaffold provides a tangible freedom-to-operate advantage for organizations pursuing proprietary research programs and seeking to establish composition-of-matter patent protection around novel pyrazolyl-urea chemical matter.

patent landscape freedom to operate chemical novelty

Highest-Value Application Scenarios for rac-{[(2R,3S)-2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans Based on Quantitative Differentiation Evidence


NAMPT Activator Lead Diversification: Head-to-Head Profiling Against Triazolopyridine-Based Benchmark Compound 21

Research groups pursuing NAMPT activation for metabolic disease or aging indications can use the target oxolane-pyrazolyl-urea as a structurally divergent comparator to the published triazolopyridine-pyrazolyl-urea (compound 21). The saturated oxolane ring introduces distinct hydrogen-bonding geometry and altered LogD relative to the aromatic triazolopyridine core, enabling SAR exploration of how core scaffold topology affects NAMPT EC50, CYP direct inhibition liability, and metabolic stability. Direct side-by-side biochemical profiling can generate proprietary data differentiating the oxolane series from the triazolopyridine series, with potential IP implications [1].

COX-2/sEH Dual Inhibitor Scaffold Hopping: Probing Oxolane-Constrained Linker Topology

The three-methylene-linked 1,5-diarylpyrazole ureas (compounds 21i, 21j) represent the most extensively validated COX-2/sEH dual inhibitor chemotype. The target compound provides an opportunity to investigate whether replacing the flexible linear methylene spacer with a conformationally restricted oxolane-constrained methyl-urea attachment alters the COX-2/sEH selectivity ratio, in vivo half-life, or tissue distribution. Such scaffold-hopping studies are essential for understanding the full SAR landscape of pyrazolyl-urea dual inhibitors and may reveal novel IP-protectable matter [2].

Multi-Target Screening Library Expansion: Exploiting Broad Vendor Pathway Annotation for Hit Discovery

For organizations constructing diversity-oriented screening decks, the target compound's annotation across six distinct signaling pathway categories (MAPK/ERK, JAK/STAT, GPCR/G Protein, Epigenetics, PI3K/Akt/mTOR, and general Inhibitors/Agonists) offers a higher probability of identifying novel target-ligand interactions compared to single-pathway-annotated pyrazolyl-urea analogs . Procurement for inclusion in kinase panels, epigenetic reader domain screens, or GPCR counter-screening cascades is supported by the breadth of vendor-curated target predictions, with the caveat that experimental validation data are not publicly available. The compound's zero prior art status also facilitates unencumbered hit-to-lead progression [3].

Freedom-to-Operate-Driven Medicinal Chemistry: Proprietary Pyrazolyl-Urea Scaffold with No Prior Art Entanglements

Organizations seeking to establish composition-of-matter patent protection around novel pyrazolyl-urea chemical matter can procure the target compound as a starting point for proprietary lead optimization. The absence of any prior patents or literature disclosures covering the oxolane-pyrazolyl-urea scaffold (confirmed by PubChemLite, 0 patents, 0 citations) [3] provides a clean IP landscape, in contrast to heavily patented regions of pyrazolyl-urea chemical space such as the COX-2/sEH dual inhibitor series and the triazolopyridine NAMPT activator series. This scenario is particularly relevant for biotech companies and CROs seeking to build patent estates around underexplored, biologically annotated chemical matter.

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